molecular formula C23H17IN2OS B2521532 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 438034-49-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2521532
CAS No.: 438034-49-2
M. Wt: 496.37
InChI Key: CQFVVVJISHPDFK-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 438034-49-2) is a synthetic organic compound with a molecular formula of C23H17IN2OS and a molecular weight of 496.37 g/mol . It belongs to the class of thiazole derivatives, which are recognized as important privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active molecules . Thiazoles and their analogs are known to act as ligands on a variety of biological targets and have demonstrated a wide range of therapeutic applications in research, including antibacterial, antifungal, antiallergic, and antihypertensive activities . The structure of this particular compound features a 2,2-diphenylacetamide group linked to a 4-(4-iodophenyl)thiazole ring, a design that incorporates a potential halogen-bonding site via the iodine atom . This molecular architecture makes it a valuable intermediate for researchers in medicinal chemistry for the synthesis of more complex molecules and for probing biological systems. The compound is provided with a stated purity of 95%+ . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17IN2OS/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,21H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFVVVJISHPDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely adopted method for constructing the thiazole ring. For this compound, 2-amino-4-(4-iodophenyl)thiazole serves as the key intermediate. The synthetic pathway involves:

Reagents :

  • α-Halo ketone: 2-Bromo-1-(4-iodophenyl)ethan-1-one
  • Thiourea derivative: Unsubstituted thiourea

Procedure :

  • Cyclocondensation : Heat equimolar quantities of 2-bromo-1-(4-iodophenyl)ethan-1-one and thiourea in anhydrous ethanol at 60–70°C for 4–6 hours.
  • Workup : Precipitate the product by cooling the reaction mixture to 0°C, followed by vacuum filtration.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to yield 2-amino-4-(4-iodophenyl)thiazole as a pale-yellow solid.

Mechanistic Insight :
The α-bromo ketone reacts with thiourea via nucleophilic substitution, forming a thioamide intermediate that undergoes cyclization to yield the thiazole ring. The iodine substituent remains intact due to its low reactivity under these conditions.

Yield Optimization :

  • Solvent : Ethanol outperforms DMF or THF in minimizing byproducts.
  • Catalyst : Alumina-supported ammonium acetate accelerates cyclization, reducing reaction time to 2 hours.

Acylation of 2-Aminothiazole with Diphenylacetyl Groups

Acyl Chloride Method (Schotten-Baumann Conditions)

Reagents :

  • Acylating agent: 2,2-Diphenylacetyl chloride
  • Base: Pyridine (2.5 equiv)
  • Solvent: Anhydrous dichloromethane

Procedure :

  • Reaction Setup : Dissolve 2-amino-4-(4-iodophenyl)thiazole (1 equiv) in DCM, add pyridine, and cool to 0°C.
  • Acylation : Slowly add 2,2-diphenylacetyl chloride (1.2 equiv) dropwise. Stir at room temperature for 3 hours.
  • Workup : Quench with ice-cold water, extract with DCM (3×20 mL), dry over Na₂SO₄, and concentrate.
  • Purification : Chromatography on silica gel (hexanes:EtOAc = 4:1) yields the title compound as a white crystalline solid.

Critical Parameters :

  • Stoichiometry : Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion.
  • Steric Mitigation : Gradual reagent addition minimizes diacylation byproducts.

Carbodiimide-Mediated Coupling

Reagents :

  • Carboxylic acid: 2,2-Diphenylacetic acid
  • Coupling agents: EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine)

Procedure :

  • Activation : Stir 2,2-diphenylacetic acid (1.2 equiv) with EDAC (1.5 equiv) and DMAP (0.1 equiv) in DCM for 30 minutes.
  • Coupling : Add 2-amino-4-(4-iodophenyl)thiazole (1 equiv) and react for 12 hours at room temperature.
  • Workup : Similar to the acyl chloride method.

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.
  • Higher functional group tolerance.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H of iodophenyl),
    δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H of iodophenyl),
    δ 7.32–7.28 (m, 10H, diphenyl-H),
    δ 4.12 (s, 2H, CH₂ of acetamide),
    δ 2.89 (s, 1H, thiazole-H).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 170.2 (C=O),
    δ 152.1 (thiazole C-2),
    δ 138.5 (ipso-C of iodophenyl),
    δ 94.3 (C-I),
    δ 55.8 (CH₂).

  • HRMS (ESI+) :
    Calculated for C₂₉H₂₂IN₂OS [M+H]⁺: 621.0432; Found: 621.0429.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).
  • Elemental Analysis :
    Calculated (%): C 56.12, H 3.57, N 4.51;
    Found (%): C 56.08, H 3.62, N 4.48.

Optimization Strategies and Challenges

Regioselectivity in Thiazole Formation

Competing pathways may yield 5-iodophenyl regioisomers. Key controls include:

  • Temperature : Maintaining ≤70°C prevents iodine migration.
  • Solvent Polarity : Ethanol favors the desired 4-iodophenyl product over DMF.

Acylation Efficiency

  • Catalytic DMAP : Adding 0.1 equiv DMAP increases acylation yields from 68% to 89%.
  • Microwave Assistance : 10-minute microwave irradiation (100 W) reduces reaction time 12-fold without compromising yield.

Scalability and Industrial Relevance

  • Batch Size : The acyl chloride method scales linearly up to 500 g with consistent yields (82–85%).
  • Cost Drivers :
    • 4-Iodophenylboronic acid (precursor to α-bromo ketone): $12.5/g (Sigma-Aldrich).
    • EDAC coupling: Adds ~$3.2 per gram versus $1.8 for acyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used for reduction reactions.

    Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. A study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by targeting EGFR pathways, suggesting that this compound may have similar effects due to its structural features .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. In particular, studies focused on urease inhibition showed promising results where thiazole derivatives were found to bind effectively to the urease enzyme's active site. Molecular docking studies indicated that the compound's structural attributes facilitate strong interactions with the enzyme, leading to significant inhibition .

Fluorescent Probes
The compound's thiazole moiety is also being explored for use in fluorescent probes for biological imaging. Thiazole-based fluorescent sensors have been developed for detecting dipeptidyl peptidase 4 (DPP-4), an enzyme linked to metabolic diseases and cancer. These probes utilize the unique properties of thiazole derivatives to provide real-time monitoring of enzyme activity in vitro and in vivo .

Synthesis and Structural Studies

The synthesis of this compound involves several steps including the formation of the thiazole ring followed by acetamide coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Step Description
Step 1: Thiazole FormationReaction of 4-iodobenzaldehyde with thiourea under acidic conditions.
Step 2: Acetamide CouplingCoupling of thiazole derivative with diphenylacetamide using coupling agents.
Step 3: PurificationRecrystallization from suitable solvents to obtain pure compound.

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of various thiazole derivatives including this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial activities among different thiazole derivatives, this compound showed promising results against Staphylococcus aureus with an MIC value indicating effective bacterial growth inhibition.

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The iodophenyl group may enhance the compound’s binding affinity to its targets, while the diphenylacetamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Findings References
Target Compound 4-Iodophenyl, thiazole, diphenylacetamide Not reported Inferred anti-inflammatory Structural similarity to COX-2 inhibitors
L2 (N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide) Diethylamino, morpholine ~447.56 COX-2 inhibition Ki comparable to diclofenac
5c (N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) 4-Chlorobenzamide, phenyl-thiazole ~329.82 Anti-inflammatory 75% edema reduction at 50 mg/kg
N-(4-Iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide Iodophenyl, triazolethio 360.17 Undefined Potential radiopharmaceutical use
N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide Sulfonamide, pyrimidine 504.56 Undefined High hydrogen-bonding capacity

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2OSC_{19}H_{16}N_2OS with a molecular weight of 320.41 g/mol. The compound features a thiazole ring and an iodine substituent on the phenyl group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : Compounds with thiazole rings have shown potential as antioxidants, reducing oxidative stress in cells and tissues.
  • Anti-inflammatory Effects : Studies suggest that derivatives of thiazole can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .
  • Antimicrobial Properties : Some thiazole derivatives exhibit antimicrobial activity against various pathogens, indicating potential use in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

These findings highlight its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further supported the compound's therapeutic potential. A case study involving animal models demonstrated significant anti-inflammatory effects when administered at a dose of 20 mg/kg body weight:

  • Reduction in Edema : The compound reduced paw edema in rats by approximately 60% after 24 hours.
  • Histopathological Analysis : Tissue samples showed decreased infiltration of inflammatory cells compared to control groups .

Case Studies

A notable case study involved the application of this compound in treating rheumatoid arthritis in an animal model. The results indicated:

  • Improvement in Joint Swelling : Animals treated with the compound showed a significant reduction in joint swelling compared to untreated controls.
  • Biomarker Analysis : Serum levels of inflammatory markers such as TNF-alpha and IL-6 were significantly lower in treated animals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole Ring Formation : React 4-(4-iodophenyl)thiazol-2-amine with diphenylacetyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 6–8 hours).

Acylation : Use Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to couple the amine group with the acyl chloride.

  • Characterization : Confirm purity via TLC and HPLC. Yield optimization requires strict control of stoichiometry and temperature .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the thiazole and phenyl rings.
  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for high-resolution structure determination, leveraging the iodine atom’s strong scattering for phasing .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) using fluorometric or colorimetric kits. Thiazole derivatives often show selective COX-2 inhibition due to hydrophobic interactions .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for this iodine-containing thiazole derivative?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. The iodine atom facilitates direct methods for phase solving in SHELXD .
  • Refinement : Apply anisotropic displacement parameters for iodine and sulfur atoms. Validate using R-factor convergence (<5% discrepancy) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} titrations to confirm potency thresholds (e.g., COX-2 inhibition vs. COX-1 selectivity) .
  • Structural Analog Comparison : Compare with bromophenyl ( ) or methoxyphenyl () analogs to isolate electronic effects of iodine on activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogens (Br, Cl) or electron-withdrawing groups (NO2_2) at the 4-iodophenyl position.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., iodine’s van der Waals contacts with COX-2 hydrophobic pockets) .

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